Methyl 3-(benzyloxy)-4-hydroxybenzoate
CAS No.: 1037072-57-3
Cat. No.: VC0137976
Molecular Formula: C15H14O4
Molecular Weight: 258.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037072-57-3 |
|---|---|
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.273 |
| IUPAC Name | methyl 4-hydroxy-3-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
| Standard InChI Key | OGCHXLZPWLRMNN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
Methyl 3-(benzyloxy)-4-hydroxybenzoate is a benzoate derivative featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. This substitution pattern creates a compound with distinct chemical reactivity and potential biological applications.
The compound can be characterized by the following identification parameters:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₄ | Based on structural composition |
| Molecular Weight | 258.27 g/mol | Calculated from atomic masses |
| IUPAC Name | Methyl 3-(benzyloxy)-4-hydroxybenzoate | According to IUPAC nomenclature |
| Functional Groups | Methyl ester, phenolic hydroxyl, benzyl ether | Key reactive sites |
The structure contains several important functional elements: a benzoate core with a methyl ester group, a benzyloxy group at position 3 providing both steric bulk and lipophilicity, and a hydroxyl group at position 4 capable of hydrogen bonding and further derivatization.
Physical and Chemical Properties
Methyl 3-(benzyloxy)-4-hydroxybenzoate exhibits properties consistent with its structural features and functional groups. While the search results don't provide specific physical data for this exact compound, its properties can be reasonably inferred from chemical principles and structurally similar compounds.
Physical Properties
Based on the properties of similar substituted benzoates, this compound likely exhibits the following characteristics:
| Property | Expected Value/Description | Basis for Inference |
|---|---|---|
| Physical State | White to off-white crystalline solid | Typical for benzoate esters with similar molecular weight |
| Solubility | Soluble in organic solvents (methanol, ethanol, acetone, dichloromethane); sparingly soluble in water | Based on polarity profile and functional groups |
| Melting Point | Approximately 85-110°C | Estimated based on similar benzoate derivatives |
Chemical Reactivity
The compound's reactivity is dictated by its functional groups:
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Hydroxyl Group (4-position): Can undergo esterification, etherification, and oxidation reactions. The phenolic nature makes it more acidic than aliphatic alcohols, allowing for deprotonation under mild basic conditions.
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Benzyloxy Group (3-position): Functions as a protecting group for the phenolic oxygen. Can be cleaved via hydrogenolysis using catalysts like palladium on carbon, yielding the corresponding 3,4-dihydroxy derivative.
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Methyl Ester Group: Susceptible to hydrolysis under acidic or basic conditions, transesterification with other alcohols, and reduction to primary alcohols using appropriate reducing agents.
Synthesis Methods
Although the search results don't provide a direct synthesis for Methyl 3-(benzyloxy)-4-hydroxybenzoate, logical synthetic routes can be proposed based on established organic chemistry principles and the synthesis of the positional isomer Methyl 4-(benzyloxy)-3-hydroxybenzoate .
Selective Benzylation Route
Starting from methyl 3,4-dihydroxybenzoate, a regioselective benzylation could be performed:
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Protect the 4-hydroxyl group with a temporary protecting group (e.g., TBS)
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Benzylate the 3-hydroxyl group using benzyl bromide with a base like potassium carbonate in acetonitrile
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Remove the protecting group to reveal the 4-hydroxyl
Modified Williamson Ether Synthesis
Based on the synthesis of similar compounds, the following conditions might be effective:
| Reagents | Conditions | Expected Yield | Notes |
|---|---|---|---|
| Methyl 3,4-dihydroxybenzoate, Benzyl bromide, K₂CO₃ | Acetonitrile, 80°C, 12-24h | 70-80% | Would require optimization for regioselectivity |
| Methyl 3-hydroxy-4-methoxybenzoate, Benzyl bromide, K₂CO₃ | DMF, 70-80°C, 12h | 65-75% | Followed by selective demethylation |
The regioselectivity challenge would need to be addressed through careful control of reaction conditions or protection-deprotection strategies to ensure benzylation occurs specifically at the 3-position.
Analytical Characterization
Modern analytical techniques provide valuable tools for characterizing and confirming the structure of Methyl 3-(benzyloxy)-4-hydroxybenzoate.
Spectroscopic Profile
Based on structural analysis, the compound would likely exhibit the following spectroscopic features:
NMR Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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Methyl ester protons: δ 3.85-3.95 ppm (s, 3H)
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Benzyloxy methylene protons: δ 5.10-5.20 ppm (s, 2H)
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Aromatic protons: complex multiplets between δ 6.80-7.80 ppm
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Hydroxyl proton: broad singlet at variable position (δ 5.50-6.50 ppm)
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¹³C NMR (CDCl₃, 100 MHz):
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Methyl carbon: δ 52.0-53.0 ppm
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Benzyloxy methylene carbon: δ 70.0-71.0 ppm
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Aromatic carbons: multiple signals between δ 110.0-160.0 ppm
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Carbonyl carbon: δ 166.0-168.0 ppm
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Infrared Spectroscopy
Key absorption bands would include:
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O-H stretching: 3300-3500 cm⁻¹ (broad)
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Aromatic C-H stretching: 3000-3100 cm⁻¹
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Aliphatic C-H stretching: 2900-3000 cm⁻¹
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C=O stretching (ester): 1700-1730 cm⁻¹
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C-O stretching (ether, ester): 1200-1300 cm⁻¹
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Aromatic ring vibrations: 1450-1600 cm⁻¹
Mass Spectrometry
Expected fragments would include:
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Molecular ion [M]⁺: m/z 258
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[M-OCH₃]⁺: m/z 227
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[M-COOCH₃]⁺: m/z 199
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[M-OCH₂C₆H₅]⁺: m/z 167
Applications in Research and Industry
Methyl 3-(benzyloxy)-4-hydroxybenzoate has potential applications across several domains, inferred from the properties of structurally related compounds.
Pharmaceutical Applications
The structural features of this compound make it potentially valuable in pharmaceutical research:
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Building Block for Drug Synthesis: The reactive functional groups provide versatile handles for further derivatization, making it useful in constructing more complex bioactive molecules.
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Potential Biological Activity: The hydroxyl and benzyloxy groups create a particular electronic distribution and hydrogen bonding capability that might confer biological activity. Related compounds have demonstrated antimicrobial and anticancer properties.
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Structure-Activity Relationship Studies: The compound could serve as part of a series to investigate how the position of functional groups affects biological activity, comparing with its isomer Methyl 4-(benzyloxy)-3-hydroxybenzoate .
Organic Synthesis Applications
In synthetic organic chemistry, this compound holds value as:
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Protected Intermediate: The benzyloxy group serves as a protecting group for one hydroxyl, while the other remains available for selective reactions.
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Scaffold for Chemical Library Development: The compound provides a platform for creating diverse chemical libraries through modification of the hydroxyl and ester functional groups.
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Model Compound: It serves as a useful model for studying regioselective reactions on differentially substituted aromatic rings.
Comparative Analysis with Structurally Related Compounds
Comparing Methyl 3-(benzyloxy)-4-hydroxybenzoate with structurally related compounds provides insight into how subtle structural differences affect chemical and biological properties.
The positional arrangement of the hydroxyl and benzyloxy groups significantly impacts:
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Hydrogen bonding patterns and capabilities
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Electronic distribution in the aromatic ring
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Reactivity toward electrophilic and nucleophilic reagents
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Potential interactions with biological macromolecules
Research Challenges and Future Directions
Several research challenges and opportunities exist for further investigation of Methyl 3-(benzyloxy)-4-hydroxybenzoate:
Synthetic Challenges
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Regioselectivity: Developing methods for selective benzylation at the 3-position in the presence of the 4-hydroxyl group presents a challenge requiring innovative synthetic approaches.
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Scalability: Optimizing synthetic routes for larger-scale preparation while maintaining high purity would be crucial for practical applications.
Future Research Opportunities
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Biological Activity Screening: Comprehensive screening for potential antimicrobial, antioxidant, or anticancer properties would help establish the compound's biological profile.
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Derivatization Studies: Creating a library of derivatives by modifying the hydroxyl, benzyloxy, or ester groups could yield compounds with enhanced properties.
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Comparative Analysis: Systematic comparison with positional isomers like Methyl 4-(benzyloxy)-3-hydroxybenzoate would provide valuable structure-activity relationship data.
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